molecular formula C7H8BrNO3S B13583918 2-Bromo-6-methoxybenzenesulfonamide

2-Bromo-6-methoxybenzenesulfonamide

Cat. No.: B13583918
M. Wt: 266.11 g/mol
InChI Key: GIJHCJLULGXMQX-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxybenzenesulfonamide typically involves the bromination of 6-methoxybenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-methoxybenzenesulfonamide or 2-thio-6-methoxybenzenesulfonamide.

    Oxidation Reactions: Products include 2-bromo-6-methoxybenzenesulfonic acid or 2-bromo-6-methoxybenzaldehyde.

    Reduction Reactions: Products include this compound derivatives with reduced sulfonamide groups.

Scientific Research Applications

2-Bromo-6-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonamide
  • 2-Bromo-4-methoxybenzenesulfonamide
  • 2-Bromo-6-ethoxybenzenesulfonamide

Uniqueness

2-Bromo-6-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

2-bromo-6-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

GIJHCJLULGXMQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)S(=O)(=O)N

Origin of Product

United States

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